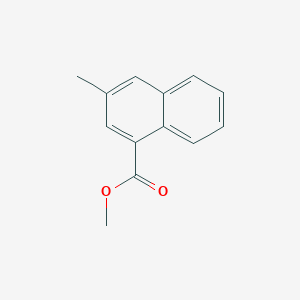

Methyl 3-methyl-1-naphthoate

CAS No.:

Cat. No.: VC16687116

Molecular Formula: C13H12O2

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12O2 |

|---|---|

| Molecular Weight | 200.23 g/mol |

| IUPAC Name | methyl 3-methylnaphthalene-1-carboxylate |

| Standard InChI | InChI=1S/C13H12O2/c1-9-7-10-5-3-4-6-11(10)12(8-9)13(14)15-2/h3-8H,1-2H3 |

| Standard InChI Key | DUJQGCBPYACLBK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=CC=CC=C2C(=C1)C(=O)OC |

Introduction

Structural and Chemical Identity

Methyl 3-methyl-1-naphthoate (C₁₃H₁₂O₂) belongs to the class of naphthalene carboxylates. Its structure consists of a naphthalene backbone substituted with a methyl ester (-COOCH₃) at position 1 and a methyl group (-CH₃) at position 3. The molecular weight is calculated as 200.23 g/mol, with a theoretical density estimate of 1.18–1.22 g/cm³, analogous to methyl 3-hydroxy-2-naphthoate . Unlike hydroxy-substituted analogs, the absence of a hydroxyl group reduces hydrogen-bonding capacity, influencing solubility and melting behavior.

Synthesis Pathways

Esterification of 3-Methyl-1-Naphthoic Acid

The most straightforward synthesis route involves the esterification of 3-methyl-1-naphthoic acid with methanol. This method mirrors the preparation of methyl 3-hydroxy-2-naphthoate , where the carboxylic acid reacts with methanol in the presence of concentrated sulfuric acid under reflux:

Procedure:

-

Reactants: 3-Methyl-1-naphthoic acid (1.00 g, 5.31 mmol), methanol (20 mL), concentrated H₂SO₄ (1 mL).

-

Reaction: Reflux for 12–16 hours.

-

Workup: Cool the mixture, wash with brine, and extract with ethyl acetate.

-

Purification: Dry over MgSO₄, concentrate under reduced pressure, and recrystallize from methanol .

Yield: ~85–90% (estimated based on analogous reactions) .

Friedel-Crafts Acylation

Physical and Chemical Properties

Thermodynamic Data

Solubility and Stability

-

Solubility: Sparingly soluble in water; highly soluble in organic solvents (e.g., ethyl acetate, dichloromethane).

-

Stability: Stable under inert atmospheres at room temperature . Susceptible to hydrolysis under acidic or basic conditions.

Spectral Characterization

Infrared Spectroscopy (IR)

Key absorption bands (estimated):

-

C=O Stretch: 1715–1730 cm⁻¹ (ester carbonyl).

-

Aromatic C-H: 3050–3100 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

-

¹³C NMR:

Mass Spectrometry

-

Molecular Ion Peak: m/z 200 ([M]⁺).

-

Fragmentation: Loss of -OCH₃ (m/z 168) and subsequent aryl group cleavage .

Applications and Industrial Relevance

Pharmaceutical Intermediate

Methyl 3-methyl-1-naphthoate may serve as a precursor in synthesizing anti-inflammatory or anticancer agents, similar to hydroxy-naphthoate derivatives used in asymmetric couplings .

Material Science

Its rigid aromatic structure makes it a candidate for liquid crystals or polymer additives. Substituted naphthalenes are known for enhancing thermal stability in polymers .

Organic Synthesis

The compound’s ester group facilitates nucleophilic acyl substitutions, enabling transformations to amides or ketones .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume